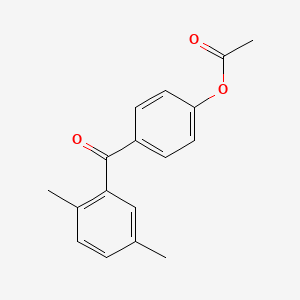

4-Acetoxy-2',5'-dimethylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(2,5-dimethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-4-5-12(2)16(10-11)17(19)14-6-8-15(9-7-14)20-13(3)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGMHNWFOSSTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409217 | |

| Record name | 4-ACETOXY-2',5'-DIMETHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303098-84-2 | |

| Record name | 4-ACETOXY-2',5'-DIMETHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Acetoxy-2',5'-dimethylbenzophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed, in-depth exploration of the synthesis of 4-Acetoxy-2',5'-dimethylbenzophenone, a valuable benzophenone derivative. The primary synthetic strategy discussed is the Friedel-Crafts acylation, a robust and widely employed method for the formation of aryl ketones.[1] This document outlines the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and discusses methods for product purification and characterization. Furthermore, it incorporates critical safety information and visual aids, including reaction and workflow diagrams, to ensure clarity and reproducibility in a laboratory setting. The causality behind experimental choices is explained to provide field-proven insights for professionals in chemical synthesis and drug development.

Introduction

Benzophenones are a class of organic compounds that feature a diaryl ketone core structure.[2] Their derivatives are of significant interest in medicinal chemistry, materials science, and as photoinitiators. This compound, the subject of this guide, is a specialized derivative with potential applications stemming from its unique substitution pattern. The acetoxy group can serve as a protected phenol, which can be later deprotected to yield the corresponding hydroxybenzophenone, a common motif in biologically active molecules. The dimethylated phenyl ring influences the molecule's conformation and electronic properties, which can be tuned for specific applications.

Synthetic Strategy: Friedel-Crafts Acylation

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of p-xylene with 4-acetoxybenzoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3]

Rationale for this approach:

-

High Efficiency: Friedel-Crafts acylation is a well-established and high-yielding reaction for the synthesis of aryl ketones.[1]

-

Readily Available Starting Materials: p-Xylene and 4-acetoxybenzoyl chloride are commercially available or can be readily synthesized. 4-Acetoxybenzoyl chloride is typically prepared by the acetylation of 4-hydroxybenzoic acid followed by chlorination with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4]

-

Regioselectivity: The two methyl groups on p-xylene are ortho, para-directing activators. Due to steric hindrance at the positions ortho to the methyl groups, the acylation is directed to the position para to one methyl group and ortho to the other, leading to the desired 2,5-disubstituted product.[5][6]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-understood electrophilic aromatic substitution mechanism.[7] The key steps are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of 4-acetoxybenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the active electrophile in the reaction.[3]

-

Electrophilic Attack: The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

-

Deprotonation and Regeneration of Catalyst: A weak base, AlCl₄⁻ (formed from the initial complexation), removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the ketone product. The AlCl₃ catalyst is regenerated in this step, and HCl is formed as a byproduct.[3]

-

Product-Catalyst Complexation: The product, an aryl ketone, is a Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[8] This complexation is typically irreversible under the reaction conditions, meaning that a stoichiometric amount of the catalyst is required. The desired ketone is liberated upon aqueous workup.[8]

Caption: Mechanism of the Friedel-Crafts Acylation.

Materials and Methods

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Key Hazards |

| 4-Acetoxybenzoyl chloride | C₉H₇ClO₃ | 198.60 | 27914-73-4 | Corrosive, moisture-sensitive[9] |

| p-Xylene | C₈H₁₀ | 106.17 | 106-42-3 | Flammable, harmful |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | Corrosive, reacts violently with water[10][11] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, suspected carcinogen |

| Hydrochloric acid (2M aq.) | HCl | 36.46 | 7647-01-0 | Corrosive |

| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | 144-55-8 | Irritant |

| Brine (sat. aq. NaCl) | NaCl | 58.44 | 7647-14-5 | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic |

| Ethanol/Hexane (for recrystallization) | - | - | - | Flammable |

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, Mass spectrometer

Experimental Protocol

Step 1: Reaction Setup

-

Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

-

In a fume hood, charge the flask with anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane (DCM).

-

Cool the suspension to 0-5 °C using an ice bath with continuous stirring.

Step 2: Addition of Reactants

-

Dissolve 4-acetoxybenzoyl chloride (1.0 eq.) and p-xylene (1.1 eq.) in dry DCM.

-

Transfer this solution to the dropping funnel.

-

Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.

Step 3: Reaction

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 4: Workup and Quenching

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Very cautiously quench the reaction by slowly adding crushed ice, followed by 2M HCl. This will hydrolyze the aluminum complexes and should be done in a fume hood due to the evolution of HCl gas.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two additional portions of DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

Step 5: Isolation and Purification

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield pure this compound as a crystalline solid.

Caption: Experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the two methyl groups on the xylene ring, and the acetyl methyl group. The integration of these signals should correspond to the number of protons in the structure.[12]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including the carbonyl carbon of the ketone and the ester, and the carbons of the aromatic rings and methyl groups.[13]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ketone (around 1660 cm⁻¹) and the ester (around 1760 cm⁻¹).

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the expected molecular formula.

-

Melting Point: A sharp melting point range for the recrystallized product indicates high purity.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling chemicals.[14]

-

Fume Hood: All steps of this synthesis, especially those involving anhydrous aluminum chloride, dichloromethane, and the quenching process, must be performed in a well-ventilated fume hood.[10]

-

Anhydrous Aluminum Chloride (AlCl₃): This reagent is highly corrosive and reacts violently with water and moisture, releasing heat and toxic HCl gas.[11][15] It should be handled with extreme care in a dry environment. Do not use water to extinguish fires involving AlCl₃; use a Class D extinguisher or dry sand.[11]

-

4-Acetoxybenzoyl chloride: This compound is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[9]

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide details a reliable and efficient protocol for the synthesis of this compound via Friedel-Crafts acylation. By understanding the reaction mechanism and adhering to the detailed experimental procedures and safety precautions, researchers can successfully synthesize this compound for further study and application in various fields of chemical and pharmaceutical science. The provided characterization methods are essential for verifying the identity and purity of the final product, ensuring the integrity of subsequent research.

References

- Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 4-Acetoxybenzoyl Chloride (CAS 27914-73-4).

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.

- Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.

- Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous).

- Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride.

- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.

- ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate.

- PubChem. (n.d.). Benzophenone.

- Benchchem. (n.d.). 4-Acetoxybenzoyl chloride, CAS 27914-73-4 Supplier.

- Benchchem. (n.d.). Preventing byproduct formation in Friedel-Crafts acylation of p-xylene.

- ResearchGate. (2019). Friedel-Crafts Acylation.

Sources

- 1. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 2. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. LCSS: ALUMINUM TRICHLORIDE [web.stanford.edu]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. carlroth.com [carlroth.com]

- 15. nj.gov [nj.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4-Acetoxy-2',5'-dimethylbenzophenone

A Resource for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4-Acetoxy-2',5'-dimethylbenzophenone, a compound of interest in organic synthesis and medicinal chemistry. The following sections detail the structural elucidation of this molecule through a multi-spectroscopic approach, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a combination of experimental findings for its direct precursor, 4-hydroxy-2',5'-dimethylbenzophenone, and expertly extrapolated data for the final acetylated product, grounded in established spectroscopic principles.

Synthetic Pathway and Structural Context

The synthesis of this compound is most logically achieved through a two-step process. This involves an initial Friedel-Crafts acylation to form the key intermediate, 4-hydroxy-2',5'-dimethylbenzophenone, followed by a subsequent acetylation of the phenolic hydroxyl group. Understanding this synthetic route is crucial for interpreting the spectroscopic data, as it provides context for the expected functional groups and potential impurities.

A plausible synthetic route involves the Friedel-Crafts acylation of p-xylene with 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting 4-hydroxy-2',5'-dimethylbenzophenone is then acetylated using acetic anhydride, typically in the presence of a base like pyridine or a catalytic amount of acid.[1][2]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of the precursor, 4-hydroxy-2',5'-dimethylbenzophenone, has been experimentally studied and provides a solid foundation for interpreting the spectrum of the final product.[3]

Key IR Absorptions for 4-hydroxy-2',5'-dimethylbenzophenone:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H stretch (phenolic) |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2970-2920 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~1650 | Strong | C=O stretch (benzophenone ketone) |

| ~1600, 1580, 1500 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1280 | Strong | C-O stretch (phenol) |

| ~840 | Strong | p-disubstituted benzene C-H bend |

Upon acetylation to form this compound, the most significant change in the IR spectrum is the disappearance of the broad O-H stretching band and the appearance of new bands characteristic of the acetate ester group.

Predicted Key IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3040 | Medium | Aromatic C-H stretch |

| ~2980-2930 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~1765 | Strong | C=O stretch (ester) |

| ~1660 | Strong | C=O stretch (benzophenone ketone) |

| ~1600, 1500 | Medium | Aromatic C=C skeletal vibrations |

| ~1200 | Strong | C-O stretch (ester, asymmetric) |

| ~1015 | Medium | C-O stretch (ester, symmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum allows for the identification and differentiation of the various protons in the molecule based on their chemical environment.

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | Aromatic H (ortho to ketone on acetoxy-substituted ring) |

| ~7.30-7.15 | m | 5H | Aromatic H (remaining protons on both rings) |

| ~2.35 | s | 3H | Acetoxy methyl protons |

| ~2.30 | s | 3H | Aromatic methyl protons |

| ~2.20 | s | 3H | Aromatic methyl protons |

Rationale for Predictions: The aromatic protons ortho to the carbonyl group are expected to be the most deshielded.[4] The protons on the dimethyl-substituted ring will appear as a complex multiplet. The acetyl methyl protons will give a characteristic singlet around 2.35 ppm.[5] The two aromatic methyl groups will appear as distinct singlets.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~196.0 | C=O (ketone) |

| ~169.0 | C=O (ester) |

| ~155.0 | Aromatic C (ipso, attached to acetoxy group) |

| ~142.0-121.0 | Aromatic C's |

| ~21.0 | Acetoxy methyl C |

| ~20.0, ~19.0 | Aromatic methyl C's |

Rationale for Predictions: The ketone carbonyl carbon is typically found around 196 ppm. The ester carbonyl is expected around 169 ppm. Acetylation of a phenol causes a downfield shift of the ipso-carbon and an upfield shift of the ortho and para carbons.[6][7] The methyl carbons of the acetate and the aromatic rings will appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Interpretation |

| 268 | [M]⁺ (Molecular ion) |

| 226 | [M - C₂H₂O]⁺ (Loss of ketene from the acetate group) |

| 211 | [M - C₂H₂O - CH₃]⁺ (Loss of ketene and a methyl group) |

| 119 | [C₈H₇O]⁺ (2,5-dimethylbenzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion from the dimethylbenzoyl fragment) |

Rationale for Predictions: The molecular ion peak is expected at the molecular weight of the compound (268 g/mol ). A characteristic fragmentation for acetylated phenols is the loss of ketene (42 Da).[8] Cleavage at the ketone will lead to the formation of the 2,5-dimethylbenzoyl cation (m/z 119) and the 4-acetoxyphenyl radical. Further fragmentation of the dimethylbenzoyl cation can lead to the tropylium ion (m/z 91).[9][10]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and characterization of this compound.

Synthesis of 4-hydroxy-2',5'-dimethylbenzophenone (Friedel-Crafts Acylation)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-hydroxybenzoyl chloride (1.0 eq) in dry DCM from the dropping funnel. After the addition is complete, slowly add p-xylene (1.1 eq) dropwise.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound (Acetylation)

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-2',5'-dimethylbenzophenone (1.0 eq) in pyridine.

-

Addition of Reagent: Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with 1M HCl, water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product can be further purified by recrystallization.[2][11]

Spectroscopic Analysis

-

IR Spectroscopy: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film on a salt plate.

-

NMR Spectroscopy: Dissolve the sample in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Mass Spectrometry: Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.

Visualization of Workflow and Structure

Synthetic Workflow

Caption: Structure and predicted key ¹H NMR signals.

References

- Viana, R. B., et al. (2013). 4-hydroxy-2,5-dimethylphenyl-benzophenone: Conformational Stability, FT-IR and Raman Investigation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 386-392.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). 4-Hydroxybenzophenone. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

-

ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]

-

Journal of the American Chemical Society. (1972). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dimethylbenzophenone. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2019). A fragmentation pathway of benzophenone formed in MS. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. Retrieved from [Link]

Sources

- 1. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 2. researchgate.net [researchgate.net]

- 3. 4-hydroxy-2,5-dimethylphenyl-benzophenone: conformational stability, FT-IR and Raman investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. 4,4'-Dimethylbenzophenone | C15H14O | CID 69148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dual Nature of Light: An In-depth Technical Guide to the Photochemical Behavior of Substituted Benzophenones

Abstract

Substituted benzophenones represent a cornerstone in the field of photochemistry, offering a tunable platform for a vast array of light-induced processes. Their utility as photoinitiators, triplet sensitizers, and probes in biological systems is a direct consequence of their rich and variable photochemical properties. This technical guide provides a comprehensive exploration of the core principles governing the behavior of substituted benzophenones upon photoexcitation. We will delve into the intricate relationship between molecular structure and photochemical reactivity, detailing the synthesis of these compounds, their excited-state dynamics, and their characteristic photoreactions. This document is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the fascinating world of benzophenone photochemistry.

Introduction: The Photochemical Versatility of the Benzophenone Scaffold

Benzophenone, the simplest diaryl ketone, is a molecule of profound photochemical importance. Its rigid aromatic framework and the presence of a carbonyl chromophore give rise to a unique set of photophysical properties, most notably a highly efficient intersystem crossing (ISC) to the triplet state. This near-quantitative formation of a long-lived triplet excited state is the wellspring of its diverse photoreactivity.

The true power of the benzophenone scaffold, however, lies in its susceptibility to synthetic modification. The introduction of substituents onto the phenyl rings allows for the fine-tuning of its electronic and steric properties. This, in turn, provides a powerful handle to modulate its absorption characteristics, the nature and energy of its excited states, and the efficiency of various photochemical reaction pathways. Understanding the interplay between substituent effects and photochemical behavior is paramount for the rational design of benzophenone derivatives with tailored functionalities for specific applications, from initiating polymerization reactions in industrial settings to acting as photosensitizers in targeted cancer therapies.

This guide will navigate the fundamental principles of benzophenone photochemistry, with a particular focus on how substituents dictate the ultimate photochemical fate of these molecules. We will explore the synthesis of key derivatives, dissect their excited-state landscapes, and provide detailed mechanistic insights into their primary photoreactions.

Synthetic Strategies for Substituted Benzophenones

The ability to introduce a wide variety of substituents onto the benzophenone core is crucial for tailoring its photochemical properties. The Friedel-Crafts acylation stands as the most prevalent and versatile method for the synthesis of both symmetrical and unsymmetrical substituted benzophenones.[1][2]

The Friedel-Crafts Acylation: A Workhorse Reaction

This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate.[3]

Experimental Protocol: Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation

This protocol provides a representative example of the synthesis of an electron-rich benzophenone derivative.

Materials and Reagents:

-

Anisole

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Addition funnel

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Reactants: To the cooled suspension, add anisole (1.0 equivalent). Separately, dissolve benzoyl chloride (1.0 equivalent) in anhydrous DCM in an addition funnel.

-

Acylation: Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute HCl. This will decompose the aluminum chloride-ketone complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.[1][4][5]

A similar protocol can be followed for the synthesis of electron-deficient benzophenones, such as 4-nitrobenzophenone, by using the appropriately substituted acyl chloride (e.g., 4-nitrobenzoyl chloride).[3][6]

The Excited State Landscape: A Tale of Two States

The photochemical journey of a benzophenone derivative begins with the absorption of a photon, typically in the UV-A or UV-B region, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The nature of this initial excited state, and its subsequent evolution, is critically dependent on the electronic character of the substituents.

The key to understanding benzophenone photochemistry lies in the relative energies of two low-lying excited states: the n,π* and the π,π* states.

-

The n,π* State: This state arises from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. The triplet n,π* state is characterized by its radical-like reactivity, particularly its ability to abstract hydrogen atoms.

-

The π,π* State: This state results from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, typically involving the aromatic rings.

The relative ordering of these two states is profoundly influenced by substituents and the polarity of the solvent.

Jablonski Diagram of Benzophenone

The photophysical processes of benzophenone can be visualized using a Jablonski diagram, which illustrates the electronic states and the transitions between them.

Caption: General mechanism of benzophenone photoreduction.

The rate of this hydrogen abstraction is highly sensitive to substituent effects. Electron-withdrawing groups on the benzophenone ring can enhance the rate of hydrogen abstraction by stabilizing the resulting ketyl radical. [6]Conversely, electron-donating groups can decrease the rate. [7]

Norrish Type I and Type II Reactions

While less common for benzophenones themselves, which tend to favor photoreduction, the Norrish reactions are fundamental photochemical processes for many carbonyl compounds and can be influenced by substitution patterns.

-

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical fragments. [8]* Norrish Type II Reaction: This intramolecular reaction occurs in benzophenones with an alkyl chain containing a γ-hydrogen. It involves the abstraction of this γ-hydrogen by the excited carbonyl oxygen to form a 1,4-biradical, which can then cleave to form an alkene and an enol (which tautomerizes to a ketone) or cyclize to form a cyclobutanol derivative. [8][9][10]

Caption: Norrish Type II reaction pathway.

Quantitative Data on Photochemical Properties

The influence of substituents on the photochemical properties of benzophenones can be quantified by measuring various photophysical parameters. The following table summarizes key data for a selection of substituted benzophenones.

| Substituent | λmax (nm) | Triplet Energy (E_T) (kcal/mol) | Triplet Quantum Yield (Φ_T) | H-Abstraction Rate Constant (k_H) (M⁻¹s⁻¹) |

| H (Benzophenone) | ~252, ~335 | 69 | ~1.0 | 1.2 x 10⁶ (from 2-propanol) |

| 4-CH₃ | ~257 | 68 | ~1.0 | - |

| 4-OCH₃ | ~275 | 71 | ~1.0 | 1.0 x 10⁵ (from 2-propanol) |

| 4,4'-(OCH₃)₂ | ~288 | 72 | - | - |

| 4-CF₃ | ~258 | 69 | ~1.0 | 4.0 x 10⁶ (from 2-propanol) |

| 4,4'-(CF₃)₂ | ~260 | - | - | - |

| 4-NO₂ | ~265 | 61 | ~0.2 | - |

| 4-NH₂ | ~305 | 72 | - | - |

Experimental Methodologies for Characterization

A suite of spectroscopic techniques is employed to elucidate the photochemical properties of substituted benzophenones.

Steady-State Absorption and Emission Spectroscopy

-

UV-Visible Absorption Spectroscopy: This technique is used to determine the ground-state absorption spectrum, providing information on the wavelengths of light the molecule absorbs and the molar extinction coefficients.

-

Fluorescence and Phosphorescence Spectroscopy: These methods measure the emission of light from the excited singlet and triplet states, respectively. The phosphorescence spectrum is particularly useful for determining the energy of the lowest triplet state (E_T).

Time-Resolved Spectroscopy

Transient Absorption Spectroscopy (TAS): This powerful pump-probe technique is indispensable for studying the dynamics of short-lived excited states. [11]

Experimental Protocol: Nanosecond Transient Absorption Spectroscopy

Objective: To observe the triplet-triplet absorption of a substituted benzophenone and determine its lifetime.

Instrumentation:

-

A pulsed laser source for excitation (pump), typically a Nd:YAG laser (e.g., 355 nm) or a tunable laser system.

-

A broad-spectrum probe light source, such as a xenon arc lamp.

-

A monochromator or spectrograph to select the probe wavelength.

-

A fast detector, such as a photomultiplier tube (PMT) or an intensified charge-coupled device (ICCD) camera.

-

A digital oscilloscope to record the time-resolved signal.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the substituted benzophenone in a suitable solvent (e.g., acetonitrile, cyclohexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.3 at the excitation wavelength. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 20 minutes, as oxygen is an efficient quencher of triplet states.

-

Data Acquisition:

-

The sample is excited by a short laser pulse (the pump).

-

The probe light passes through the sample, and changes in its intensity due to absorption by transient species are monitored by the detector.

-

The signal is recorded as a function of time after the laser pulse.

-

-

Data Analysis:

-

The decay of the transient absorption signal, which corresponds to the decay of the triplet state, is fitted to an appropriate kinetic model (typically first-order or pseudo-first-order) to determine the triplet lifetime.

-

By varying the probe wavelength, a time-resolved transient absorption spectrum can be constructed, which helps in identifying the transient species (e.g., the triplet state, ketyl radical).

-

Caption: A simplified workflow for a transient absorption spectroscopy experiment.

Applications in Research and Industry

The tunable photochemical properties of substituted benzophenones have led to their widespread use in a variety of applications.

Photoinitiators in UV Curing

Substituted benzophenones are extensively used as Type II photoinitiators in UV curing applications for inks, coatings, and adhesives. [12]Upon UV irradiation, the excited benzophenone abstracts a hydrogen atom from a co-initiator (typically an amine or a thiol) to generate free radicals that initiate the polymerization of monomers and oligomers. [13][14]The choice of substituents on the benzophenone can influence its absorption spectrum, allowing for the use of different UV light sources, and can also affect the efficiency of the initiation process.

Triplet Sensitizers in Organic Synthesis

The ability of benzophenones to efficiently populate their triplet state and then transfer this energy to another molecule makes them excellent triplet sensitizers. [15][16]This process allows for the formation of the triplet state of a substrate that does not efficiently undergo intersystem crossing on its own, thereby enabling a range of photochemical reactions such as [2+2] cycloadditions and E/Z isomerizations.

Photodynamic Therapy (PDT)

In the field of medicine, benzophenone derivatives are being explored as photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer and other diseases. [17][18][19]In PDT, a photosensitizer is administered and accumulates in the target tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, which then transfers its energy to molecular oxygen to generate highly reactive singlet oxygen and other reactive oxygen species (ROS) that induce cell death. The incorporation of a benzophenone moiety into photosensitizer design can enhance ROS generation. [17]

Conclusion

Substituted benzophenones are a remarkably versatile class of molecules whose photochemical behavior can be rationally controlled through synthetic modification. The delicate balance between the n,π* and π,π* excited states, governed by the electronic nature of the substituents, dictates their reactivity and opens up a wide range of applications. From fundamental studies of photochemical mechanisms to the development of advanced materials and therapies, the benzophenone scaffold continues to be a source of innovation and discovery. A thorough understanding of the principles outlined in this guide is essential for any scientist or researcher seeking to harness the power of light to drive chemical transformations.

References

-

Demeter, A., Horváth, K., Böőr, K., Molnár, L., Soós, T., & Lendvay, G. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A, 117(40), 10196-10210. [Link]

-

(a) Simplified Jablonski diagram of benzophenone illustrating its... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Triplet Excited States and Radical Intermediates Formed in Electron Pulse Radiolysis of Amino and Dimethylamino Derivatives of Benzophenone | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

-

Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

-

Perrin–Jablonski diagram for benzophenone in frozen solution,[¹³⁶]... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Jablonski diagram of benzophenone at the different levels of theory... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Radical Pair Kinetics in the Hydrogen Abstraction of Benzophenone Derivatives in Micellar Solutions, Studied by Pulsed Microwave. (2001). The Journal of Physical Chemistry A, 105(10), 1891–1900. [Link]

-

Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy - Edinburgh Instruments. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) Synthesis and application of novel benzophenone photoinitiators - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy - ETNA Laboratuvar Çözümleri. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings | Scilit. (n.d.). Retrieved January 17, 2026, from [Link]

-

Triplet-Triplet Energy Transfer Reaction of 5-Methylthiazole and Benzophenone: Mechanism and Kinetics - Hilaris Publisher. (n.d.). Retrieved January 17, 2026, from [Link]

-

Experimental Chemistry II - Oregon State University. (n.d.). Retrieved January 17, 2026, from [Link]

-

Triplet Energy Transfer and Triplet Exciplex Formation of Benzophenone | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Ground state reactants Ground state products Ground state reactants Excited state reactants Reaction Intermediates Ground state. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Photochemistry of Benzophenone - ScholarWorks@BGSU. (n.d.). Retrieved January 17, 2026, from [Link]

-

Benzophenones in the higher triplet excited states - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

-

Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

-

Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby. (n.d.). Retrieved January 17, 2026, from [Link]

-

Benzophenone UV-Photoinitiators Used in Food Packaging: Potential for Human Exposure and Health Risk Considerations - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Hydrogen abstraction from lipids by triplet states of derivatized benzophenone photosensitizers - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

-

A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Scirp.org. (n.d.). Retrieved January 17, 2026, from [Link]

-

Photochemical Behavior of Cyclopropyl-Substituted Benzophenones and Valerophenones | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD. (n.d.). Retrieved January 17, 2026, from [Link]

-

Femtosecond Transient Absorption Spectroscopy. (n.d.). Retrieved January 17, 2026, from [Link]

-

Norrish reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Photochemistry of Carbonyl Compounds : Norrish Type-II Cleavage & Photoreduction [Part 5] - YouTube. (n.d.). Retrieved January 17, 2026, from [Link]

-

Norrish Type II photoelimination of ketones: Cleavage of 1,4-biradicals formed by γ-Hydrogen Abstraction - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and Application of New Benzophenone Photoinitiators - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study - Science Alert. (n.d.). Retrieved January 17, 2026, from [Link]

-

Norrish type II photoelimination of ketones: Cleavage of 1,4-biradicals formed by γ-Hydrogen Abstraction - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Rate Constants for Hydrogen Abstraction Reactions by the Hydroperoxyl Radical from Methanol, Ethenol, Acetaldehyde, Toluene and Phenol - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]

-

Norrish Type II Photoelimination of Ketones: Cleavage of 1,4‐Biradicals Formed by γ‐Hydrogen Abstraction - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Scheme 1 Possible photoproducts from Norrish Type I and II reactions. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Structural causes of singlet/triplet preferences of Norrish Type II reactions in carbonyls - ChemRxiv. (n.d.). Retrieved January 17, 2026, from [Link]

-

Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the indiv - University of Cambridge. (n.d.). Retrieved January 17, 2026, from [Link]

-

Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (n.d.). Retrieved January 17, 2026, from [Link]

-

Clinical applications of photodynamic therapy - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

-

VI. Rate Constants for Hydrogen-atom abstraction by Carbohydrate Radicals. (n.d.). Retrieved January 17, 2026, from [Link]

-

Clinical development of photodynamic agents and therapeutic applications - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. Experimental Chemistry II [sites.science.oregonstate.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 5. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzophenones in the higher triplet excited states - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 11. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]

- 12. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 18. Benzophenones in the higher triplet excited states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

4-Acetoxy-2',5'-dimethylbenzophenone solubility and stability

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Acetoxy-2',5'-dimethylbenzophenone: Solubility and Stability Profiles

Abstract: This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound (CAS No. 303098-84-2). In the absence of extensive published experimental data for this specific molecule, this document leverages established principles of physical chemistry and authoritative pharmaceutical testing methodologies. It serves as a detailed roadmap for researchers, scientists, and drug development professionals to generate robust and reliable data. The guide details theoretical considerations, step-by-step experimental protocols for solubility and forced degradation studies, and the development of a stability-indicating analytical method.

Introduction to this compound

This compound is a derivative of benzophenone, a chemical class widely utilized in various industries. Benzophenones are known for their application as UV-light filters in sunscreens and plastics, and as photoinitiators in curing applications.[1] They also serve as key intermediates in the synthesis of pharmaceuticals.[1] The structure of this compound, featuring a benzophenone core with an acetoxy group and two methyl substitutions, suggests a lipophilic character and potential susceptibility to hydrolysis.

This guide outlines the necessary experimental workflows to thoroughly characterize its solubility and stability, which are critical parameters for any stage of drug development or chemical formulation. We will provide field-proven protocols that are designed to be self-validating systems, ensuring the generation of trustworthy and accurate data.

Physicochemical Properties

A foundational understanding of the molecule's inherent properties is the first step in designing meaningful experiments. The following table summarizes the available and predicted physicochemical properties for this compound.

| Property | Value | Source | Implication |

| CAS Number | 303098-84-2 | ChemicalBook[2] | Unique chemical identifier. |

| Molecular Formula | C₁₇H₁₆O₃ | Echemi[3] | Used for molecular weight calculation. |

| Molecular Weight | 268.31 g/mol | Echemi[3] | Essential for concentration calculations. |

| Predicted XLogP3 | 3.7 | Echemi[3] | Indicates high lipophilicity and likely low aqueous solubility. |

| Predicted Density | 1.128 g/cm³ | Echemi[3] | Useful for formulation and process calculations. |

The high predicted XLogP3 value strongly suggests that this compound will exhibit poor solubility in aqueous media and higher solubility in organic solvents. This prediction is the cornerstone upon which the solubility screening strategy is built.

Solubility Profiling: A Methodological Approach

Determining the solubility of a compound is fundamental to its development. The "gold standard" for measuring equilibrium solubility is the shake-flask method, which is renowned for its reliability and ability to achieve true thermodynamic equilibrium.[4][5]

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. Unlike kinetic solubility methods, which can sometimes overestimate solubility by not allowing sufficient time for the system to reach its lowest energy state, the equilibrium method ensures that the measured solubility is the true saturation point.[4] This is critical for developing stable formulations and predicting in-vivo performance. The protocol requires agitation for a prolonged period (e.g., 24-48 hours) to ensure that the dissolution process has reached a plateau, a key self-validating checkpoint.[5]

Recommended Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol is designed to determine the solubility in various aqueous and organic solvents.

Materials:

-

This compound (ensure purity is characterized)

-

Selected solvents (e.g., Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer, Ethanol, Methanol, Acetonitrile, Propylene Glycol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility and low binding)

-

Calibrated analytical balance

-

HPLC system with UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[6]

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period, typically 24 to 48 hours.[5] It is recommended to sample at intermediate time points (e.g., 24h, 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[5]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid. The most reliable method is centrifugation at high speed, which minimizes the risk of filter clogging and adsorption associated with filtration.[5]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

Analytical Quantification: HPLC-UV Method Development

A reverse-phase HPLC method is generally suitable for quantifying benzophenone derivatives.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: Determined by UV scan of the compound (likely in the 254-300 nm range).

-

Calibration: Prepare a standard curve of the compound in the analysis solvent with at least five concentration levels.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

| Solvent | Temperature (°C) | Equilibrium Time (h) | Solubility (mg/mL) | Solubility (µg/mL) |

| Water | 25 | 48 | ||

| pH 1.2 Buffer | 37 | 48 | ||

| pH 6.8 Buffer | 37 | 48 | ||

| Ethanol | 25 | 48 | ||

| Propylene Glycol | 25 | 48 |

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Summary and Recommendations

It is recommended that researchers begin with the shake-flask method to establish a definitive solubility profile in a range of pharmaceutically relevant solvents. Concurrently, forced degradation studies should be initiated to understand the molecule's liabilities and to develop a validated, stability-indicating HPLC method. This foundational data is indispensable for informed decision-making in formulation development, manufacturing, and defining appropriate storage conditions and shelf-life.

References

-

Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H 2 O 2 Advanced Oxidation Process. (2018). MDPI. Available at: [Link]

-

Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. (2024). PubMed. Available at: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Available at: [Link]

-

Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity. (2025). ResearchGate. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]

-

A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. (n.d.). PubMed Central. Available at: [Link]

-

Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. (2021). PubMed. Available at: [Link]

- Summary of solubility measurement protocols of each company before harmoniz

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. Available at: [Link]

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Source Not Available.

-

Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Source Not Available.

-

4-acetoxy-2,5-dimethyl-3(2H)-furanone. (n.d.). PubChem. Available at: [Link]

-

4-acetoxy-2,5-dimethyl-3(2H)-furanone. (n.d.). Scent.vn. Available at: [Link]

- Forced Degradation – A Review. (2022). Source Not Available.

-

DOSS - TURI. (n.d.). TURI. Available at: [Link]

- RIFM fragrance ingredient safety assessment, 4-acetoxy-2,5-dimethyl-3 (2H)furanone, CAS Registry Number 4166-20. (2025). Source Not Available.

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. Available at: [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Available at: [Link]

-

4-acetoxy-2,5-dimethyl-3(2H)-furanone. (n.d.). NIST WebBook. Available at: [Link]

-

strawberry furanone acetate 4-acetoxy-2,5-dimethyl-3(2H). (n.d.). The Good Scents Company. Available at: [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate. Available at: [Link]

-

4-Acetoxy-2',4'-dimethylbenzophenone. (n.d.). PubChem. Available at: [Link]

-

Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. (2025). ResearchGate. Available at: [Link]

-

[2+2]-Photocycloadditions of 2-Acetoxy-1,4-naphthoquinone and Structure Determination of the Main Photoadducts. (n.d.). ResearchOnline@JCU. Available at: [Link]

-

[2+2]-Photocycloadditions of 2-Acetoxy-1,4-naphthoquinone and Structure Determination of the Main Photoadducts. (n.d.). MDPI. Available at: [Link]

-

Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study Into the Role of the Substituents at Boron. (2018). PubMed. Available at: [Link]

Sources

- 1. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 303098-84-2 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Discovery and History of Novel Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold, a seemingly simple diaryl ketone, has established itself as a "privileged structure" in medicinal chemistry, giving rise to a vast and diverse library of derivatives with significant therapeutic potential.[1][2] This technical guide provides a comprehensive exploration of the discovery and history of novel benzophenone derivatives, offering in-depth insights for researchers, scientists, and drug development professionals. We will traverse the historical milestones of this versatile scaffold, from its early synthesis to its evolution as a key pharmacophore in modern drug discovery. A comparative analysis of the primary synthetic methodologies for creating novel benzophenone derivatives will be presented, complete with detailed, field-proven experimental protocols. Furthermore, this guide will delve into the significant therapeutic applications of these compounds, with a focus on their anticancer, anti-inflammatory, antiviral, and neuroprotective activities. Each application will be supported by an examination of the underlying mechanisms of action, quantitative data, and visualizations of key signaling pathways, providing a robust resource for the continued development of innovative benzophenone-based therapeutics.

A Journey Through Time: The History and Evolution of the Benzophenone Scaffold

The story of benzophenone begins in the 19th century, with early reports of its synthesis. In 1874, Carl Graebe described the reduction of benzophenone, laying the groundwork for future investigations into its chemical properties.[3] Initially, its applications were primarily in the industrial realm, utilized as a photoinitiator in UV-curing processes for inks and coatings, and as a UV blocker in perfumes and plastic packaging to prevent photodegradation.[3][4]

The transition of the benzophenone scaffold from industrial chemical to a cornerstone of medicinal chemistry was a gradual but significant evolution.[2] Scientists began to recognize that the diaryl ketone core offered a versatile platform for structural modification, allowing for the systematic tuning of its physicochemical and pharmacological properties.[1] This realization sparked a wave of research into synthesizing and evaluating a myriad of benzophenone derivatives for a wide range of biological activities. The inherent stability of the benzophenone core, combined with the ability to introduce various functional groups onto its two phenyl rings, has made it an attractive starting point for the design of novel therapeutic agents.[5] This has led to the development of numerous derivatives with potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties, solidifying the benzophenone scaffold as a truly ubiquitous and valuable entity in drug discovery.[2][5]

The Art of Creation: Synthesis of Novel Benzophenone Derivatives

The synthesis of novel benzophenone derivatives is a cornerstone of their development as therapeutic agents. A variety of synthetic methodologies have been established, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This section provides a comparative overview of the most prominent synthetic strategies, complete with detailed experimental protocols.

Friedel-Crafts Acylation: The Classic Approach

The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of benzophenones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Causality Behind Experimental Choices: The choice of a Lewis acid is critical; AlCl₃ is highly effective but can be harsh. The reaction is typically carried out in a non-polar solvent to avoid complex formation with the catalyst. Anhydrous conditions are paramount as water will deactivate the Lewis acid. The order of addition of reagents can influence the outcome, particularly with substituted benzenes.

Experimental Protocol: Synthesis of 4-Chlorobenzophenone

-

Materials: Benzoyl chloride, chlorobenzene, anhydrous aluminum chloride, dichloromethane (DCM), 1M HCl, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, rotary evaporator, magnetic stirrer, heating mantle, ice bath.

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq).

-

Add dry dichloromethane and cool the suspension to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.0 eq) to the stirred suspension.

-

To this mixture, add chlorobenzene (1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

-

Workflow Diagram: Friedel-Crafts Acylation

Caption: Friedel-Crafts Acylation Workflow.

Suzuki Coupling: A Modern and Versatile Method

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that has been adapted for the synthesis of benzophenones. This method offers high functional group tolerance and is particularly useful for creating unsymmetrical benzophenones.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for reaction efficiency. The base is required for the transmetalation step. The solvent system is often a mixture of an organic solvent and water to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of a Phenyl-Substituted Benzophenone

-

Materials: A bromo-substituted benzophenone, an arylboronic acid, palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., SPhos), potassium carbonate (K₂CO₃), a solvent mixture (e.g., toluene/ethanol/water), rotary evaporator, magnetic stirrer, heating mantle.

-

Procedure:

-

In a round-bottom flask, combine the bromo-substituted benzophenone (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst and ligand (typically 1-5 mol%).

-

Add the solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

-

Workflow Diagram: Suzuki Coupling

Caption: Suzuki Coupling Workflow.

Grignard Reaction: A Classic Carbon-Carbon Bond Formation

The Grignard reaction provides a classic and effective route to tertiary alcohols, which can then be oxidized to form benzophenones. This method involves the reaction of a Grignard reagent (an organomagnesium halide) with a benzoyl chloride or an ester.

Causality Behind Experimental Choices: The Grignard reagent is highly reactive and moisture-sensitive, necessitating the use of anhydrous solvents (typically diethyl ether or THF) and inert atmosphere conditions. The reaction is exothermic and often requires cooling during the addition of the electrophile.

Experimental Protocol: Synthesis of Triphenylmethanol (a precursor to a benzophenone derivative) [6][7]

-

Materials: Magnesium turnings, bromobenzene, anhydrous diethyl ether, benzophenone, 3M HCl, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, rotary evaporator, magnetic stirrer, heating mantle, dropping funnel.

-

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small amount of anhydrous diethyl ether.

-

Dissolve bromobenzene (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture until most of the magnesium has reacted.

-

-

Reaction with Benzophenone:

-

Dissolve benzophenone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the benzophenone solution dropwise to the Grignard reagent with vigorous stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly add 3M HCl to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting triphenylmethanol can be purified by recrystallization.

-

-

Other Notable Synthetic Methods

-

Fries Rearrangement: This reaction is particularly useful for the synthesis of hydroxybenzophenones. It involves the rearrangement of a phenyl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[8][9] The regioselectivity (ortho vs. para) can often be controlled by the reaction temperature.[10]

-

Houben-Hoesch Reaction: This reaction is a variation of the Friedel-Crafts acylation that uses a nitrile as the acylating agent in the presence of a Lewis acid and HCl. It is particularly effective for the synthesis of polyhydroxybenzophenones.[11][12][13]

Therapeutic Frontiers: Unlocking the Potential of Benzophenone Derivatives

The versatility of the benzophenone scaffold has been exploited to develop a wide array of derivatives with potent therapeutic activities. This section explores the major therapeutic areas where benzophenone derivatives have shown significant promise.

Anticancer Activity: Targeting Tumor Growth and Proliferation

Benzophenone derivatives have emerged as a promising class of anticancer agents, exhibiting activity against various cancer cell lines.[1][14] Their mechanisms of action are diverse and often involve the disruption of key cellular processes essential for tumor growth and survival.

Mechanism of Action: A significant number of benzophenone derivatives exert their anticancer effects by targeting tubulin polymerization.[15] By binding to the colchicine binding site on tubulin, these compounds inhibit the formation of microtubules, which are crucial components of the cytoskeleton and the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[15][16] Other anticancer mechanisms include the inhibition of angiogenesis (the formation of new blood vessels that supply tumors with nutrients) by targeting factors like vascular endothelial growth factor (VEGF), and the modulation of various signaling pathways involved in cell proliferation and survival.[14][16]

Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Benzophenone Derivatives Targeting Tubulin.

Table 1: Anticancer Activity of Selected Benzophenone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 31 | Ehrlich ascites tumor (EAT) | ~61% inhibition | [16] |

| Compound 45 | HeLa, SMMC-7721, SGC-7901 | 1.58, 0.82, 0.77 | [16] |

| Compound 39 | EAC and DLA | ~5 | [16] |

| Compound s3 | HL-60, SMMC-7721 | 0.122, 0.111 | [17] |

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of many diseases, and benzophenone derivatives have demonstrated significant potential as anti-inflammatory agents.[18][19] Their primary mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: Many anti-inflammatory benzophenone derivatives function as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[18][20] By inhibiting COX enzymes, these compounds reduce the synthesis of prostaglandins, thereby alleviating inflammatory symptoms. Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[16]

Signaling Pathway: COX Inhibition

Caption: Benzophenone Derivatives as COX Inhibitors.

Table 2: Anti-inflammatory Activity of Selected Benzophenone Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| Para-fluoro analog | IL-6 | 0.19 | [16] |

| Glucoside 4 | COX-2 | Selective Inhibition | [20] |

| Aglycone 5 | COX-1 | Selective Inhibition | [20] |

Antiviral Activity: A Broad-Spectrum Defense

The emergence of viral infections has highlighted the urgent need for new antiviral therapies. Benzophenone derivatives have shown promise as broad-spectrum antiviral agents, with activity against a range of viruses, including human immunodeficiency virus (HIV) and influenza.[21][22]

Mechanism of Action: A significant area of research has focused on benzophenone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[21] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and prevents the conversion of viral RNA into DNA, a crucial step in the HIV life cycle. Other antiviral mechanisms include the inhibition of viral proteases, such as the coxsackie virus 3C protease, and the inhibition of viral neuraminidase, which is essential for the release of new influenza virus particles from infected cells.[22]

Table 3: Antiviral Activity of Selected Benzophenone Derivatives

| Compound | Virus | Target | EC₅₀/IC₅₀ | Reference |

| Compound 53 | HIV-1 (wild-type) | Reverse Transcriptase | 2.9 nM (EC₅₀) | [16] |

| Compound 8 | Influenza A | Neuraminidase | 11.9 µM (IC₅₀) | [22] |

| Compound 9 | Influenza A | Neuraminidase | 9.2 µM (IC₅₀) | [22] |

| Compound 8 | Coxsackie B3 | 3C Protease | 1.1 µM (IC₅₀) | [22] |

| Compound 9 | Coxsackie B3 | 3C Protease | 2.0 µM (IC₅₀) | [22] |

Neuroprotective Effects: A Glimmer of Hope for Alzheimer's Disease

Alzheimer's disease is a devastating neurodegenerative disorder with limited treatment options. Recent research has identified benzophenone derivatives as potential therapeutic agents for this complex disease.[23][24]